The compound is synthesized through chemical reactions involving phenolic compounds and thiols. It falls under the broader category of dithiols, which are compounds containing two thiol groups (-SH). The structural formula can be represented as CHOS, highlighting its complex nature.
The synthesis of 4,4'-Dithiobisphenylbutyric Acid can be achieved through several methods, primarily involving the reaction of phenolic compounds with thiol groups. A common approach includes:
A typical synthetic route involves the following steps:
The molecular structure of 4,4'-Dithiobisphenylbutyric Acid features:
4,4'-Dithiobisphenylbutyric Acid participates in various chemical reactions:
The mechanism of action for 4,4'-Dithiobisphenylbutyric Acid primarily revolves around its ability to donate electrons through its thiol groups. This property allows it to participate in redox reactions and interact with various biological targets.
4,4'-Dithiobisphenylbutyric Acid has several scientific applications:
The compound systematically named 4,4'-disulfanediylbis(4-phenylbutanoic acid) represents a symmetric dimeric structure derived from phenylbutyric acid units. Its IUPAC name is constructed as follows:
This nomenclature adheres to IUPAC Rule C-14.4 for symmetrical disulfides and Rule R-5.7 for specifying complex substituents. The name unambiguously defines the molecular architecture, distinguishing it from isomeric or monomeric forms [1] [4].
Table 1: Nomenclature Components
Component | Description |
---|---|
Parent Chain | Butanoic acid (C4 carboxylic acid) |
Substituent | Phenyl group at C4 of butanoic acid chain |
Linking Group | Disulfide bond (-S-S-) |
Symmetry Indicator | "bis" prefix denoting two identical monomers |
Full IUPAC Name | 4,4'-disulfanediylbis(4-phenylbutanoic acid) |
4,4'-Dithiobisphenylbutyric acid shares a foundational relationship with 4-phenylbutyric acid (4-PBA, CHEBI:41500), a well-characterized chemical chaperone and histone deacetylase inhibitor [4]. Key structural aspects include:
Table 2: Structural Comparison
Feature | 4-Phenylbutyric Acid (4-PBA) | 4,4'-Dithiobisphenylbutyric Acid |
---|---|---|
Molecular Formula | C₁₀H₁₂O₂ | C₂₀H₂₄O₄S₂ |
Molecular Weight | 164.20 g/mol | 392.53 g/mol |
Key Functional Groups | Carboxylic acid, phenyl ring | Two carboxylic acids, two phenyl rings, disulfide |
Bond Flexibility | High (free rotation at C4-phenyl junction) | Restricted (disulfide imposes torsional barrier) |
Redox Activity | None | High (disulfide reduction to thiols) |
The disulfide bridge fundamentally alters physicochemical and biological properties compared to monomeric 4-PBA:
The disulfide dimer increases molecular weight by 2.4-fold and introduces a hydrophobic disulfide bond. This reduces aqueous solubility but enhances lipid bilayer partitioning, potentially improving blood-brain barrier penetration [6].
Chemical Stability:
4-PBA is stable under physiological pH but undergoes β-oxidation to phenylacetate in vivo. The disulfide bond in the dimer introduces redox sensitivity, cleaving readily in reducing environments (e.g., cytoplasm, tumor microenvironments) to release monomeric thiol intermediates [4] [7].
Biological Interactions:
Upon reduction, it generates sulfhydryl-modified 4-PBA monomers capable of covalent interactions (e.g., disulfide exchange with cysteines in target proteins) [6].
Table 3: Functional Comparison
Property | Monomeric 4-PBA | Disulfide Dimer |
---|---|---|
Chemical Chaperone Activity | Yes (non-covalent interactions) | Potential enhanced avidity or altered specificity |
ER Stress Inhibition | Confirmed (modulates ATF4/ATF6 pathways) | Theoretically feasible; redox-dependent activation |
Metabolic Fate | β-oxidation to phenylacetate | Reductive cleavage to thiol monomers + further metabolism |
Therapeutic Implications | Urea cycle disorders, protein misfolding diseases | Targeted release in reducing microenvironments (e.g., tumors) |
The disulfide linkage thus transforms 4-PBA from a metabolic precursor into a pro-drug with stimuli-responsive behavior. This enables site-specific monomer release in redox-imbalanced tissues, potentially mitigating off-target effects associated with systemic 4-PBA exposure [3] [6] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: